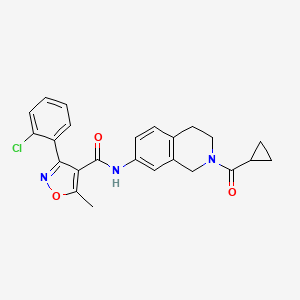

![molecular formula C18H12N2O4 B2917345 1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione CAS No. 303065-17-0](/img/structure/B2917345.png)

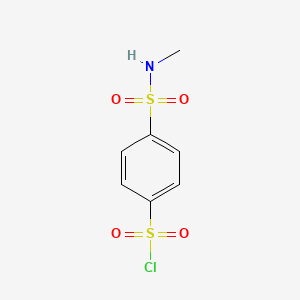

1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione” is a complex organic molecule. It is also known as 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester . The molecular formula of this compound is C11H9NO4 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. The InChI string representation of the molecule isInChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3 . This indicates the presence of an isoindole group, a dioxo group, and an ethyl group in the molecule . Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.19 . It has a predicted density of 1.368±0.06 g/cm3 . The predicted melting point is 113 °C, and the predicted boiling point is 345.7±25.0 °C . The compound also has a predicted vapor pressure of 6.04E-05mmHg at 25°C .Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel compounds from 1H-indole-2,3-dione derivatives, which have shown significant antimicrobial activity. For instance, a study by Ashok et al. (2015) highlights the microwave and ultrasound-assisted synthesis of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones, exhibiting high antimicrobial activity against both bacterial (Staphylococcus aureus, Escherichia coli) and fungal strains (Aspergillus niger, Candida metapsilosis) (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Molecular Transformations and Chemical Synthesis

Another aspect of research on this compound includes exploring its potential for facilitating molecular transformations and chemical synthesis. The study by Ramkumar and Nagarajan (2014) describes a method for preparing 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, which serves as a key intermediate for synthesizing ellipticine quinone, showcasing its role in complex chemical syntheses (Ramkumar & Nagarajan, 2014).

Organic and Medicinal Chemistry

In the field of organic and medicinal chemistry, the compound's derivatives have been explored for their biological activities. A notable example includes the work by Andrade-Jorge et al. (2018), which investigated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, revealing its potential in addressing diseases like Alzheimer’s (Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018).

Advancements in Chemical Synthesis Techniques

Further advancements in the chemical synthesis techniques involving this compound have been documented, such as the streamlined access to 2,3-dihydropyrazino[1,2-a]indole-1,4-diones, suggesting its utility in developing drug-like molecules through efficient synthetic methods (Tsirulnikov, Nikulnikov, Kysil, Ivachtchenko, & Krasavin, 2009).

properties

IUPAC Name |

2-[2-(2,3-dioxoindol-1-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-15-13-7-3-4-8-14(13)19(18(15)24)9-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVSPUSIUGUYPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=CC=CC=C4C(=O)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)

![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)

![2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2917276.png)

![2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2917278.png)

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2917285.png)